1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide
Overview
Description
1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxamide group
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide typically involves the reaction of 4-bromobenzyl chloride with N,N-dimethylcyclopropanecarboxamide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxamide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products, depending on the reaction conditions and the nature of the nucleophile involved.
Scientific Research Applications
1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-N,N-dimethylacetamide: This compound has a similar structure but lacks the cyclopropane ring. It may exhibit different reactivity and biological activity due to the absence of the strained ring system.
1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxylate: This ester derivative has a similar structure but with an ester group instead of a carboxamide group. It may have different solubility and stability properties.
1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAKHFRNFKXROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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